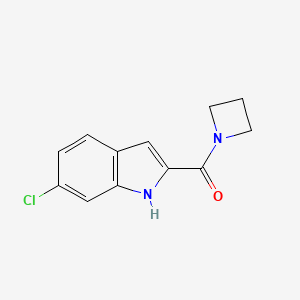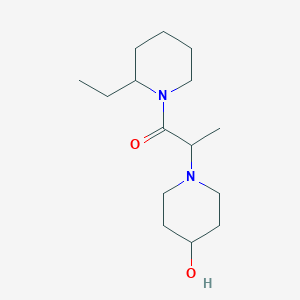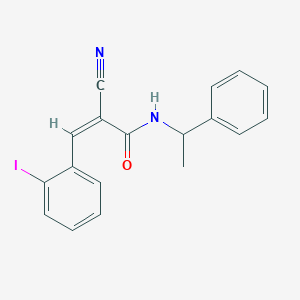![molecular formula C16H18N4O3 B7564769 (4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)
(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone, also known as MPMP, is a novel compound that has been studied for its potential therapeutic properties. The compound has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of (4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. (4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to bind to the CB1 and CB2 receptors, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that (4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. (4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in vitro. In vivo studies have shown that (4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone reduces pain and inflammation in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high purity and stability. However, there are also limitations to using (4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on (4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone, including further studies on its potential therapeutic properties, its mechanism of action, and its safety and toxicity. (4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone may also have potential as a diagnostic tool for cancer and other diseases, and further research is needed to explore this potential. Additionally, future studies may explore the use of (4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone in combination with other drugs or therapies for enhanced therapeutic effects.
合成法
(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone has been synthesized using several methods, including the reaction of 4-methoxybenzoyl chloride with 1H-pyrazole-5-carboxylic acid followed by reaction with piperazine and then reduction with sodium borohydride. Another method involves the reaction of 4-methoxybenzoyl chloride with 1H-pyrazole-5-carboxylic acid hydrazide followed by reaction with piperazine and then reduction with sodium borohydride. Both methods have been shown to yield high purity (4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone.
科学的研究の応用
(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its potential as a treatment for neurological disorders. (4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone has also been studied for its potential as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-23-13-4-2-12(3-5-13)15(21)19-8-10-20(11-9-19)16(22)14-6-7-17-18-14/h2-7H,8-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFISWSYFPWTMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)

![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)


![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)
![1,3-Dimethyl-7-[1-(1-phenyltetrazol-5-yl)ethyl]purine-2,6-dione](/img/structure/B7564749.png)
